molecular formula C14H18N2O2S2 B2892991 5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 588676-66-8

5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2892991
CAS No.: 588676-66-8
M. Wt: 310.43
InChI Key: KXKJAERVMXBKKD-UHFFFAOYSA-N
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Description

The compound “5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of compounds known as thienopyrimidinones. These compounds contain a thieno[2,3-d]pyrimidin-4-one moiety, which consists of a thiophene ring fused with a pyrimidin-4-one ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . Thienopyrimidinones, for example, might undergo reactions typical for heterocyclic compounds, such as electrophilic substitution or nucleophilic addition.

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of similar thieno[2,3-d]pyrimidin-4-one derivatives has been explored for their potential in various biological applications. For instance, novel chromone-pyrimidine coupled derivatives were synthesized using green chemistry approaches, showing promise as antifungal, antibacterial agents, anticancer agents, and more (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017). These compounds were found to be non-cytotoxic against human cancer cell lines, indicating their potential safety for therapeutic use (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Antimicrobial and Antitumor Properties

Pyrimidine derivatives are known for their varied biological activities, including antimicrobial and antitumor properties. For example, synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety demonstrated high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Furthermore, 5-methyl-4-thiopyrimidine derivatives were investigated for their cytotoxic activity, providing insights into the potential therapeutic applications of such compounds (Stolarczyk et al., 2018).

Drug Discovery and Development

The exploration of thieno[2,3-d]pyrimidin-4-one derivatives extends to drug discovery and development, focusing on identifying compounds with dual inhibitory activities against key enzymes. One study reported the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, highlighting their potential as DHFR inhibitors and antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Properties

IUPAC Name

5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-3-10-8(2)20-12-11(10)13(17)16(14(19)15-12)7-9-5-4-6-18-9/h9H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKJAERVMXBKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)CC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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